N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is a halogenated aromatic compound featuring a benzofuran carboxamide core substituted with a 4-bromo-2-(2-chlorobenzoyl)phenyl group and a 7-ethoxy moiety. This structure combines electron-withdrawing halogens (bromine and chlorine) with an ethoxy group, which may influence electronic distribution, solubility, and binding affinity. The structural complexity of this compound necessitates advanced crystallographic methods like SHELX for precise determination of its molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClNO4/c1-2-30-20-9-5-6-14-12-21(31-23(14)20)24(29)27-19-11-10-15(25)13-17(19)22(28)16-7-3-4-8-18(16)26/h3-13H,2H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKXXEDKVADSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group can be attached via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other halogenated benzoylphenyl derivatives and benzofuran-based molecules. Below is a detailed comparison based on substituents, molecular properties, and hypothetical biological relevance.
Substituent Analysis
Structural and Functional Insights
- Halogenation Patterns: The 4-bromo substituent in the target compound increases steric bulk and lipophilicity compared to smaller halogens like 4-fluoro (ID26) or 2-chloro (ID25). Bromine’s polarizability may enhance van der Waals interactions in hydrophobic binding pockets.
Backbone Diversity :
- The target compound’s benzofuran carboxamide core contrasts with the peptide-based backbones of ID25 and ID24. Benzofuran’s rigid, planar structure may favor π-π stacking with aromatic residues in enzymes, whereas peptide backbones (ID25/26) enable hydrogen-bonding interactions.
- Functional Groups: The 7-ethoxy group in the benzofuran ring likely improves solubility compared to ID23’s cyanomethoxy group, which introduces polarity but may reduce membrane permeability. Methyl esters (ID25/26) are common prodrug motifs, whereas the target’s carboxamide is metabolically stable, suggesting prolonged biological activity.
Table 1: Comparative Physicochemical Properties
Key Observations :
- The target compound’s lower polar surface area (90 Ų vs. 120 Ų in ID25/26) suggests improved membrane permeability.
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Bromine Atom : Enhances reactivity and potential interactions with biological targets.
- Chlorobenzoyl Group : May contribute to the compound's lipophilicity and ability to penetrate cellular membranes.
- Ethoxybenzofuran Moiety : Known for various pharmacological effects, including anticancer properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as VEGFR-2, which is crucial for tumor angiogenesis.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that control cell growth and apoptosis.
- Gene Expression Modulation : The compound may affect the expression of genes related to cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance:
- In Vitro Studies : Research has shown that related compounds exhibit potent activity against various cancer cell lines, including HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. These studies indicate that compounds similar to this compound can induce apoptosis in a dose-dependent manner .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4g | HCC1806 | 5.93 | Apoptosis induction via VEGFR-2 inhibition |
| 4g | HeLa | 5.61 | Apoptosis induction via VEGFR-2 inhibition |
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Benzofuran derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Benzofuran Core : Achieved through cyclization reactions involving phenolic derivatives.
- Bromination : Introduction of the bromine atom using brominating agents like N-bromosuccinimide (NBS).
- Chlorobenzoylation : This step involves a Friedel-Crafts acylation using 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Case Studies
-
VEGFR-2 Inhibition Study : A study demonstrated that a derivative similar to this compound showed significant inhibition of VEGFR-2 activity, with an IC50 value indicating effective modulation of angiogenic pathways critical in tumor growth .
"The preliminary mechanism assessment showed that compound 4g could effectively trigger the apoptosis of HCC1806 cells in a dose-dependent manner" .
- Antimicrobial Testing : Another investigation into related benzofuran compounds revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic uses beyond oncology .
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Benzofuran Core Formation: Construct the 7-ethoxybenzofuran-2-carboxamide moiety via cyclization of substituted phenols with ethyl chloroacetate, followed by carboxylation .
Substitution Reactions: Introduce the 4-bromo-2-(2-chlorobenzoyl)phenyl group via Ullmann coupling or nucleophilic aromatic substitution under palladium catalysis.
Validation: Confirm purity using LCMS (e.g., m/z 755 [M+H]+) and HPLC (retention time optimization under conditions like QC-SMD-TFA05) .
How can the molecular structure be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- NMR: Use - and -NMR to confirm substituent positions (e.g., ethoxy group at C7, bromo at C4).
- Mass Spectrometry: High-resolution LCMS to verify molecular weight and fragmentation patterns.
- Crystallography:
Advanced Research Questions
How can researchers resolve contradictions in reported biological activities of similar benzofuran derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Data Harmonization: Cross-validate bioassay results (e.g., EC discrepancies) by standardizing assay conditions (pH, temperature) and controls .
What strategies optimize crystallization for high-resolution X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., dichloromethane/acetone mixtures) to enhance crystal lattice stability .
- Purification: Use column chromatography (hexane/ethyl acetate gradients) to isolate enantiomerically pure fractions .
- Software Tools: Employ SHELXD for phase problem resolution in twinned crystals and SHELXL for anisotropic refinement of halogen atoms (Br, Cl) .
How can researchers analyze electronic properties for material science applications?
Methodological Answer:
- Computational Modeling:
- Spectrofluorometry: Measure fluorescence quantum yields (e.g., λ = 280 nm) to assess potential as organic semiconductors .
Data Contradiction Analysis
How to address discrepancies in reported pharmacological mechanisms of benzofuran derivatives?
Methodological Answer:
- Target Validation: Use CRISPR-Cas9 knockout models to confirm specificity for ion channels (e.g., KCa3.1) versus off-target kinase inhibition .
- Meta-Analysis: Aggregate data from crystallography (e.g., Acta Crystallographica reports) and bioassays to identify structural motifs linked to activity variance (e.g., sulfinyl vs. methoxy groups) .
Methodological Tables
Table 1: Key Analytical Conditions for Purity Assessment
| Parameter | Condition | Reference |
|---|---|---|
| LCMS (m/z) | 755 [M+H]+ | |
| HPLC Retention | 1.50 min (QC-SMD-TFA05) | |
| X-ray Resolution | 0.84 Å (SHELXL-refined) |
Table 2: Computational Tools for Structural Analysis
| Software | Application | Reference |
|---|---|---|
| SHELXL | Small-molecule refinement | |
| ORTEP-3 | Thermal ellipsoid visualization | |
| AutoDock Vina | Docking studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
